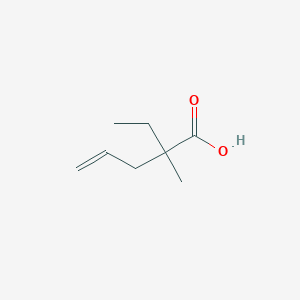

2-Ethyl-2-methylpent-4-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethyl-2-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O2. It is a branched-chain unsaturated carboxylic acid, characterized by the presence of both an ethyl and a methyl group attached to the pent-4-enoic acid backbone. This compound is known for its applications in various fields, including flavor and fragrance industries, due to its distinctive odor and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethyl-2-methylpent-4-enoic acid can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with dimethyl sulfate as a methylating agent in the presence of sodium ethoxide. This reaction produces methyl diethyl malonate, which is then alkylated with allyl chloride in the presence of sodium ethoxide, followed by decarboxylation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as methylation, alkylation, and decarboxylation, with careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-2-methylpent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.

Substitution: The compound can undergo substitution reactions, particularly at the double bond, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

Substitution: Halogenation reactions using halogens like bromine (Br2) or chlorine (Cl2) are common.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated carboxylic acids.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-2-methylpent-4-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the flavor and fragrance industry as a raw material for the production of fruity fragrances and flavor enhancers

Wirkmechanismus

The mechanism of action of 2-Ethyl-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the double bond and carboxylic acid group allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-2-methylpent-4-enoic acid can be compared with other similar compounds, such as:

2-Methyl-4-pentenoic acid: Similar structure but lacks the ethyl group.

2-Methyl-2-pentenoic acid: Similar structure but with a different position of the double bond.

2-Methyl-3-pentenoic acid: Similar structure but with a different position of the double bond .

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in terms of its specific structure and functional groups.

Biologische Aktivität

2-Ethyl-2-methylpent-4-enoic acid, also known as (2R)-2-methylpent-4-enoic acid, is an organic compound with the molecular formula C₆H₁₀O₂. It is characterized by a double bond in its carbon chain and has potential applications in various fields, including organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its functional groups. The carboxylic acid group enables the formation of hydrogen bonds with enzymes or receptors, potentially modulating their activity. The alkene group allows participation in addition reactions, which can alter the compound's structure and function. Preliminary studies suggest that it may interact with enzymes involved in fatty acid metabolism, influencing lipid profiles in biological systems.

Enzyme Interactions

Research indicates that this compound may affect various enzymes. For instance:

- Fatty Acid Metabolism : It has been shown to interact with enzymes responsible for lipid metabolism, which could have implications for metabolic disorders.

Toxicological Studies

While specific toxicological data on this compound are scarce, related compounds have been studied for their safety profiles. Understanding the toxicological aspects is crucial for evaluating its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the properties and potential applications of this compound:

- Synthesis and Application : A study highlighted its use as a building block in organic synthesis, particularly in the pharmaceutical industry. The compound's ability to undergo various chemical reactions makes it a valuable intermediate for synthesizing more complex molecules.

- Comparative Analysis : Research comparing this compound with structurally similar compounds revealed differences in reactivity and biological activity, underscoring the uniqueness of its structure.

- Potential Therapeutic Uses : Investigations into its therapeutic properties suggest that it could serve as an intermediate in drug synthesis, although specific therapeutic applications remain to be fully elucidated.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C₆H₁₀O₂ |

| Structure | Contains ethyl and methyl groups |

| Mechanism of Action | Interaction with enzymes |

| Biological Activities | Potential antimicrobial effects |

| Applications | Organic synthesis, pharmaceutical intermediates |

Eigenschaften

Molekularformel |

C8H14O2 |

|---|---|

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

2-ethyl-2-methylpent-4-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-4-6-8(3,5-2)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) |

InChI-Schlüssel |

SHQNWLYRXOWNAY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(CC=C)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.